

RNF114 E3 Ligase: A Technical Guide to Function and Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RNF114 ligand 1*

Cat. No.: B2754916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNF114 (Ring Finger Protein 114), also known as ZNF313, is a RING-type E3 ubiquitin ligase that has emerged as a critical regulator in a multitude of cellular processes.^{[1][2]} Its involvement spans from cell cycle control and apoptosis to innate and adaptive immunity, as well as the DNA damage response.^{[3][4][5]} Dysregulation of RNF114 has been implicated in various diseases, including cancer, psoriasis, and viral infections, making it an attractive target for therapeutic development.^{[4][5][6]} This technical guide provides an in-depth overview of the core functions and mechanisms of RNF114, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Functions of RNF114

RNF114 is a multifaceted E3 ligase that participates in a wide array of biological processes through the ubiquitination of specific substrate proteins.^[3] Its functions are integral to maintaining cellular homeostasis and responding to various stressors.

DNA Damage Response and Genomic Stability

A pivotal role of RNF114 is in the DNA damage response (DDR). It acts as a reader of ADP-ribosylation signals at sites of DNA damage, a function mediated by its C-terminal zinc finger domains.^{[7][8][9]} Specifically, RNF114 recognizes a hybrid ADP-ribose-ubiquitin (ADPr-Ub)

modification on substrate proteins.^{[7][8]} This recognition is crucial for the subsequent ubiquitination of target proteins, a process that is essential for efficient DNA repair.^[7]

One of the key substrates of RNF114 in the DDR is PARP1 (Poly [ADP-ribose] polymerase 1). RNF114 ubiquitinates PARP1, leading to its removal from damaged chromatin.^[9] Inhibition of RNF114 results in the "trapping" of PARP1 on DNA, a mechanism that is synthetically lethal in cancers with BRCA1/2 mutations.^{[5][9]} This has positioned RNF114 as a promising target for cancer therapy, particularly for overcoming resistance to PARP inhibitors.^{[5][9]}

Regulation of Immune Signaling

RNF114 is a key modulator of both innate and adaptive immunity. It functions as a negative regulator of NF-κB signaling by promoting the ubiquitination and stabilization of the NF-κB inhibitor, TNFAIP3 (also known as A20).^{[1][10][11]} By stabilizing A20, RNF114 dampens the inflammatory response mediated by NF-κB.^{[1][10]}

In the context of innate immunity, RNF114 targets the mitochondrial antiviral-signaling protein (MAVS) for proteasomal degradation, thereby inhibiting cellular responses to double-stranded RNA (dsRNA) and subsequent interferon production.^{[3][12]} This function highlights RNF114's role in preventing excessive inflammatory responses to viral infections. Conversely, some studies suggest a positive regulatory role in T-cell activation, indicating a complex and context-dependent function in immunity.

Cell Cycle Control and Senescence

RNF114 plays a role in cell cycle progression by targeting cyclin-dependent kinase inhibitors for degradation.^[3] Substrates such as CDKN1A (p21), CDKN1B (p27), and CDKN1C (p57) are ubiquitinated by RNF114, which promotes their degradation and facilitates the G1-to-S phase transition.^[3] This activity of RNF114 helps to suppress cellular senescence.^[3]

Maternal-to-Zygotic Transition

RNF114 has been shown to be essential for the maternal-to-zygotic transition (MZT) in early embryonic development.^{[7][13][14]} It mediates the degradation of maternal proteins, such as TAB1 and CBX5, which is a prerequisite for the activation of the zygotic genome.^{[7][14]} Knockdown of RNF114 in mouse oocytes leads to developmental arrest at the two-cell stage.^[13]

Mechanism of RNF114 E3 Ligase Activity

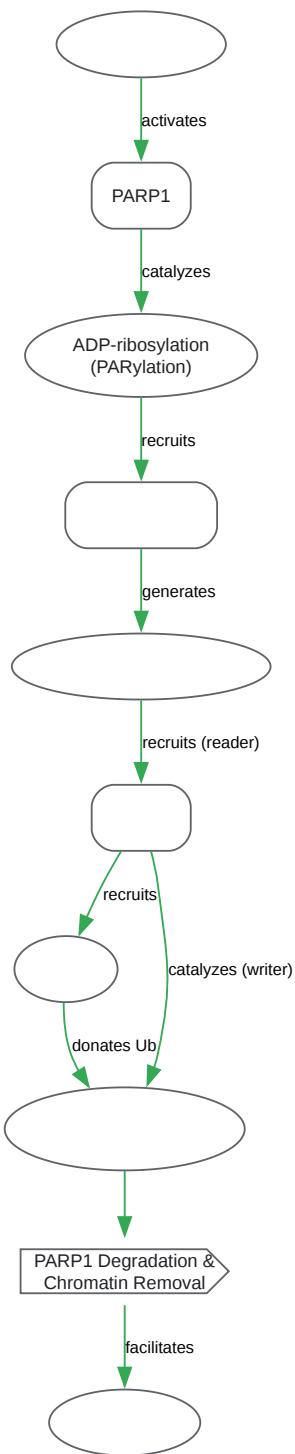
RNF114 is a multi-domain protein that functions as both a "reader" and a "writer" of post-translational modifications, a characteristic that is central to its mechanism of action.[7][15]

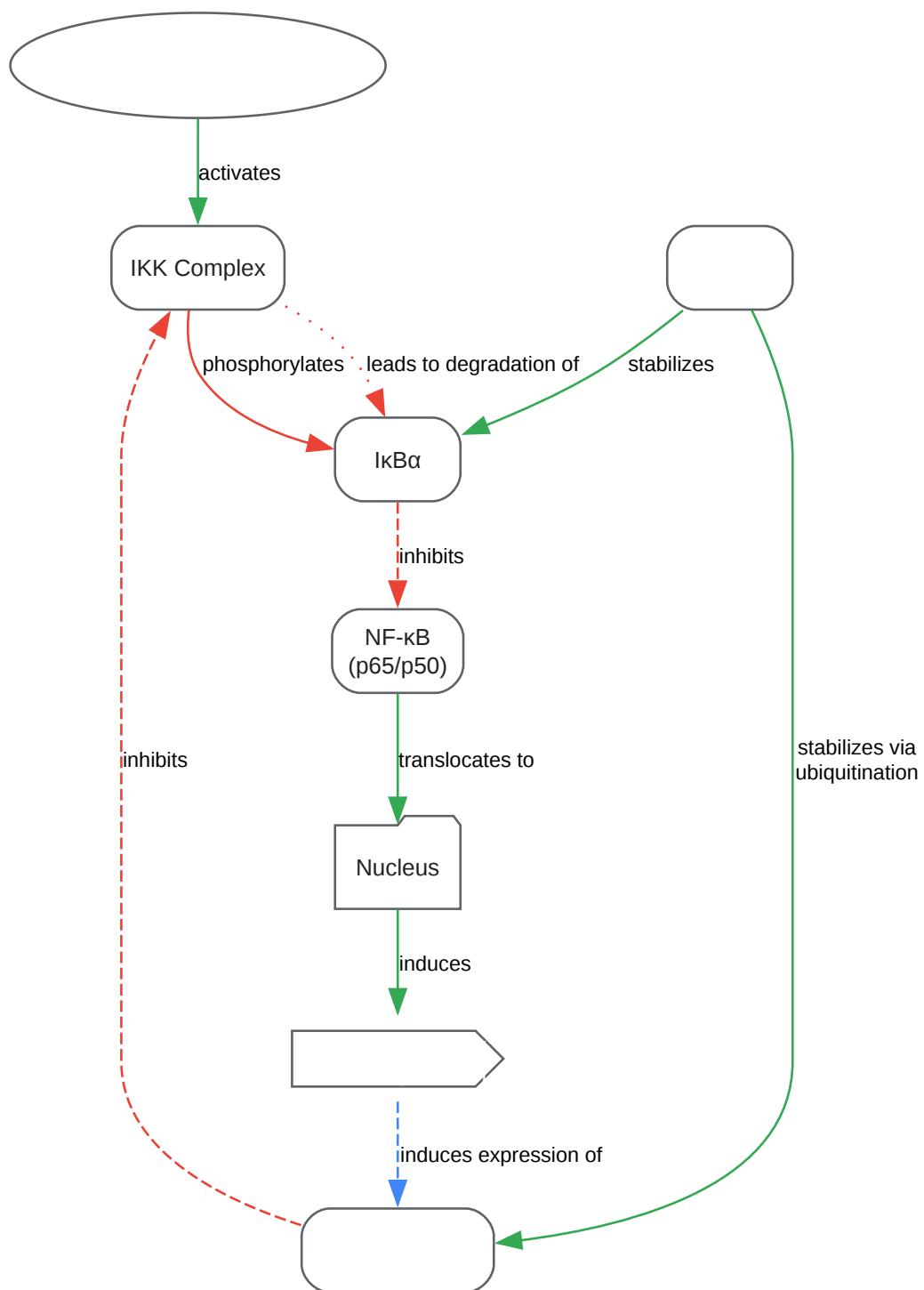
Domain Architecture and Function

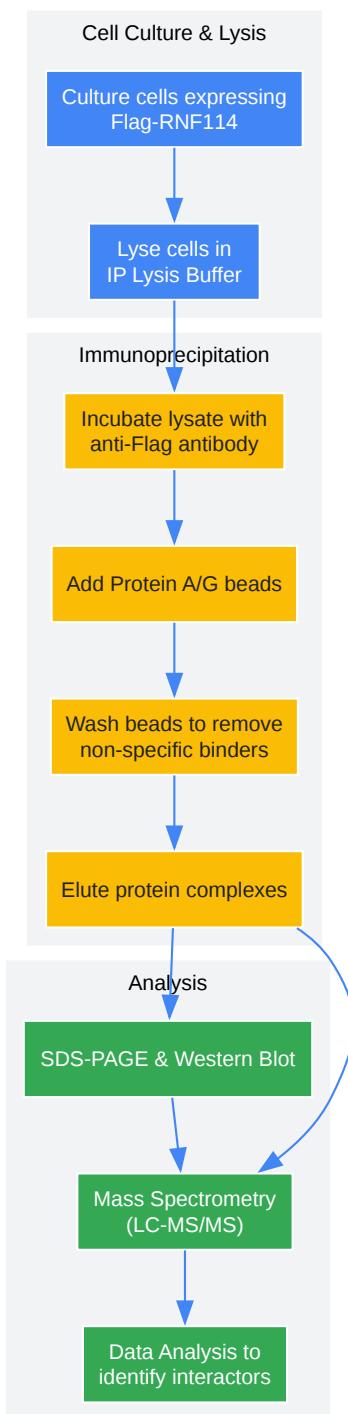
The canonical structure of RNF114 includes an N-terminal RING (Really Interesting New Gene) domain, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif (UIM).[5][9]

- RING Domain: This domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, which is the "writer" function.[16]
- Zinc Finger Domains (ZF2 and ZF3): These domains are crucial for recognizing and binding to ADP-ribose moieties on substrate proteins, representing the "reader" function.[3][8]
- Ubiquitin-Interacting Motif (UIM): The UIM domain binds to ubiquitin, which, in conjunction with the zinc fingers, allows for the specific recognition of the hybrid ADPr-Ub modification.[3][8][16]

The "Reader-Writer" Mechanism


The catalytic cycle of RNF114 involves a sophisticated interplay between its domains:


- Recognition (Reading): At sites of DNA damage, PARP enzymes add ADP-ribose chains to proteins. The Deltex (DTX) family of E3 ligases then links ubiquitin to this ADP-ribose, creating a hybrid ADPr-Ub signal.[9] The ZF2/3 and UIM domains of RNF114 cooperatively bind to this ADPr-Ub modification on a substrate protein.[3][7][8]
- Recruitment and Ubiquitination (Writing): This binding event recruits RNF114 to the substrate. The N-terminal RING domain of RNF114 then recruits an E2-ubiquitin conjugate. [16]
- Chain Elongation: RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains on the substrate-associated ubiquitin.[2][3][15] This K11-linked polyubiquitination can signal for proteasomal degradation or other downstream events.[15]


Signaling Pathways and Experimental Workflows

RNF114 in the DNA Damage Response

The following diagram illustrates the role of RNF114 in the PARP-dependent DNA damage response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A family of E3 ligases extend K11 polyubiquitin on sites of MARUblylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. uniprot.org [uniprot.org]
- 12. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal-to-zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUblylation | The EMBO Journal [link.springer.com]
- 16. Research Portal [ourarchive.otago.ac.nz]
- To cite this document: BenchChem. [RNF114 E3 Ligase: A Technical Guide to Function and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2754916#rnf114-e3-ligase-function-and-mechanism\]](https://www.benchchem.com/product/b2754916#rnf114-e3-ligase-function-and-mechanism)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com